N-Acetyl-D-Galactosamine

描述

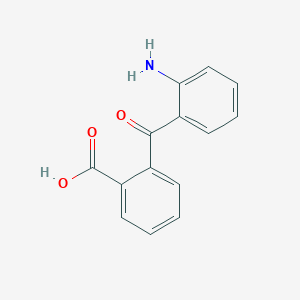

N-Acetyl-D-Galactosamine is an amino sugar and a derivative of galactose . It is a component of many O-linked and N-linked glycan structures . It is the D-enantiomer of N-acetylgalactosamine and has a role as a human metabolite, an Escherichia coli metabolite, and a mouse metabolite . It is also a natural product found in Prunus persica, Homo sapiens, and other organisms .

Synthesis Analysis

N-Acetyl-D-Galactosamine can be synthesized from D-Tagatose via the Heyns Rearrangement . A facile strategy to synthesize various GalNAc glycosides by employing a series of rare earth metal triflates has been developed . Both α-glycosides and β-glycosides of GalNAc can be obtained by conducting with Hf (OTf) 4 and Sc (OTf) 3, respectively .Molecular Structure Analysis

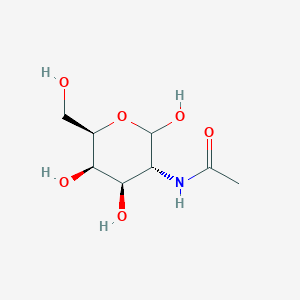

The molecular formula of N-Acetyl-D-Galactosamine is C8H15NO6 . The molecular weight is 221.21 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl)oxan-3-yl]acetamide .Chemical Reactions Analysis

N-Acetyl-D-Galactosamine is involved in the glycosylation of proteins, which is a complex, multistep process that employs around 200 glycosyltransferase enzymes . These enzymes catalyze the transfer of N-acetyl-D-galactosamine (GalNAc) to the hydroxyl groups on serines and threonines in target peptides .科学研究应用

Blood Group Antigenicity : N-Acetyl-D-Galactosamine plays a role in blood group A antigenicity through its transfer to mucin receptors and 2'-fucosyllactose by an enzyme in human serum and erythrocyte membranes (Kim, Perdomo, Bella, & Nordberg, 1971).

Hepatotoxicity Studies : It is used in pharmacometabonomic investigations to study the variability in response to galactosamine-induced liver injury, aiding in understanding hepatotoxicity and the metabolic shifts in response to toxins (Coen et al., 2012).

Optical Sensors for Health Monitoring : Advances in optical sensors using derivatives of N-Acetyl-D-Galactosamine are significant for assessing kidney health, detecting and treating infectious diseases, imaging cancer, and treating lysosomal disorders (Morsby & Smith, 2022).

Cancer Research and Drug Targeting : N-Acetyl-D-Galactosamine has implications in cancer research, especially concerning enzymes like pp-GalNAc-T6 which are upregulated in several cancers and could be potential drug targets (Banford & Timson, 2016).

Synthesis of Oligosaccharides : It serves as a building block for synthesizing oligosaccharides, with methods developed for efficient synthesis of various N-protected d-galactosamine derivatives (Wrodnigg, Lundt, & Stütz, 2006).

Golgi Apparatus Studies : N-Acetyl-D-Galactosamine is significant in studying the Golgi apparatus and its role in protein and glycoprotein secretion, as well as its cumulative inhibition effects (Bauer, Lukaschek, & Reutter, 1974).

Metabolism Research : Studies on its metabolism in rat liver provide insights into the metabolic pathways and the production of related compounds (Maley, Tarentino, McGarrahan, & Delgiacco, 1968).

Antisense Oligonucleotides : It is used in targeted delivery systems, like in conjugates with antisense oligonucleotides, to enhance potency in gene expression suppression in liver cells (Prakash et al., 2014).

Hepatocyte Protection : N-Acetyl-D-Galactosamine is involved in studies related to hepatocyte protection against toxins, particularly in evaluating the cytoprotective properties of various compounds (González et al., 2009).

属性

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-Galactosamine | |

CAS RN |

1136-42-1, 31022-50-1 | |

| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。